

The Discovery and Development of PD0166285: A Technical Guide

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Compound of Interest

Compound Name: PD0166285

Cat. No.: B1683963

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Abstract

PD0166285 is a potent small molecule inhibitor of the Wee1 and Myt1 kinases, key regulators of the G2/M cell cycle checkpoint. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of **PD0166285**. It details the experimental protocols used for its characterization, presents its kinase selectivity profile, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and cell cycle biology.

Discovery and Initial Development

PD0166285, a pyridopyrimidine derivative, was first identified through a high-throughput screening of a chemical library for inhibitors of Wee1 kinase.^[1] The pioneering work by Wang and colleagues at Pfizer Global Research and Development, published in 2001, described the discovery of this novel G2 checkpoint abrogator.^[1] The rationale for targeting the G2 checkpoint was based on the observation that many cancer cells lack a functional p53-dependent G1 checkpoint and are therefore heavily reliant on the G2 checkpoint for DNA repair before entering mitosis.^[1] Abrogating this remaining checkpoint was hypothesized to selectively kill p53-inactive cancer cells when combined with DNA-damaging agents.^[1]

Mechanism of Action

PD0166285 exerts its primary effect by inhibiting the kinase activity of Wee1 and, to a lesser extent, the related kinase Myt1.[2] Both Wee1 and Myt1 are responsible for the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1, also known as cdc2) at Tyrosine 15 (Tyr15) and Threonine 14 (Thr14).[1][3] This phosphorylation holds CDK1 in an inactive state, preventing the cell from entering mitosis.

By inhibiting Wee1 and Myt1, **PD0166285** prevents the inhibitory phosphorylation of CDK1, leading to its premature activation.[1] This forces cells, particularly those with DNA damage, to enter mitosis without proper DNA repair, resulting in mitotic catastrophe and subsequent apoptosis.[3] This mechanism of action makes **PD0166285** a potent sensitizer of cancer cells to DNA-damaging therapies such as radiation.[1]

Quantitative Data: Kinase Selectivity Profile

PD0166285 exhibits potent inhibition of Wee1 and Myt1, with additional activity against a range of other kinases at higher concentrations. The following table summarizes the reported IC50 values for **PD0166285** against various kinases.

Kinase Target	IC50 (nM)	Reference(s)
Wee1	24	[2][4]
Myt1	72	[2][4]
c-Src	9	[2]
PDGFRβ	100	[2]
FGFR	430	[2]
CDK1	100	[2]
EGFR	350	[2]
Chk1	3433	[4]

Experimental Protocols

Wee1 Kinase Assay (In Vitro)

This protocol describes a method for determining the in vitro inhibitory activity of **PD0166285** against Wee1 kinase.

Materials:

- Full-length Wee1 kinase
- Cdc2/cyclin B substrate
- **PD0166285**
- [γ - ^{33}P]ATP
- Biotinylated peptide substrate
- Enzyme dilution buffer (50 mM Tris pH 8.0, 10 mM MgCl_2 , 1 mM DTT, 10 mM NaCl, 0.1 mM Na_3VO_4)
- Kinase buffer (67 mM Tris pH 8.0, 13 mM MgCl_2 , 1 mM DTT, 40 mM NaCl, 0.13 mM Na_3VO_4)
- Stop buffer (50 μM ATP, 5 mM EDTA, 0.1% Triton X-100)
- SPA beads

Procedure:

- Incubate 45-60 nM of full-length Wee1 kinase with varying concentrations of **PD0166285**, 20 μM ATP, and 122-441 nM Cdc2/cyclin B in a final volume of 50 μl of enzyme dilution buffer.
- Incubate for 30 minutes at 30°C.
- Add 30 μl of kinase buffer containing 1 μM biotinylated peptide and 0.25 μCi of [γ - ^{33}P]ATP.
- Incubate for another 30 minutes at 30°C.
- Stop the reaction by adding 200 μl of stop buffer containing SPA beads.
- Centrifuge the plate at 2400 rpm for 15 minutes.

- Measure the radioactivity using a microplate scintillation counter.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of **PD0166285** on the cell cycle distribution of cancer cells.

Materials:

- Cancer cell line of interest (e.g., B16 mouse melanoma cells)
- **PD0166285**
- Phosphate-buffered saline (PBS)
- Triton X-100
- Propidium Iodide (PI) staining solution
- RNase A

Procedure:

- Seed cells and allow them to adhere overnight.
- Treat cells with the desired concentrations of **PD0166285** or vehicle control for the specified duration.
- Harvest cells by trypsinization, wash with PBS, and centrifuge.
- Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
- Incubate at -20°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in PI staining solution containing RNase A.
- Incubate in the dark at room temperature for 30 minutes.

- Analyze the samples using a flow cytometer, collecting at least 20,000 events per sample.
- Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT).

Immunoblotting for Phospho-Cdc2

This protocol describes the detection of the phosphorylation status of Cdc2 (CDK1) in response to **PD0166285** treatment.

Materials:

- Cancer cell line of interest
- **PD0166285**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against phospho-Cdc2 (Tyr15) and total Cdc2
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- Treat cells with **PD0166285** as required.
- Lyse the cells in lysis buffer and quantify the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with the primary antibody against phospho-Cdc2 (Tyr15) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using an ECL detection reagent and an imaging system.

- Strip the membrane and re-probe with an antibody against total Cdc2 as a loading control.

In Vivo Xenograft Studies

This protocol provides a general outline for evaluating the efficacy of **PD0166285** in a mouse xenograft model.

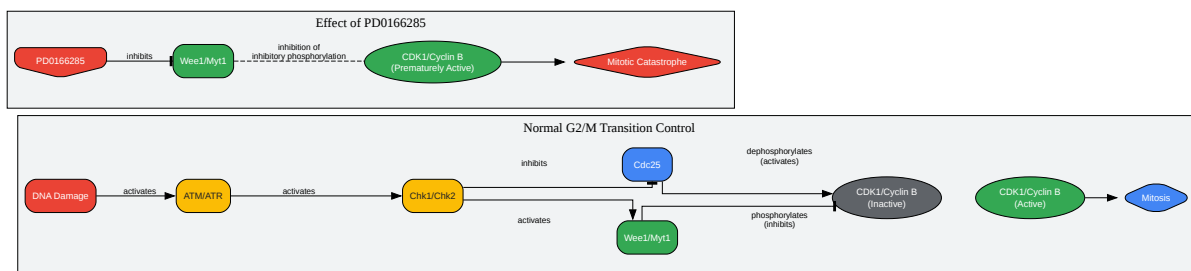
Materials:

- Immunocompromised mice (e.g., nude mice)
- Cancer cell line for implantation
- **PD0166285** formulation for in vivo administration
- Calipers for tumor measurement

Procedure:

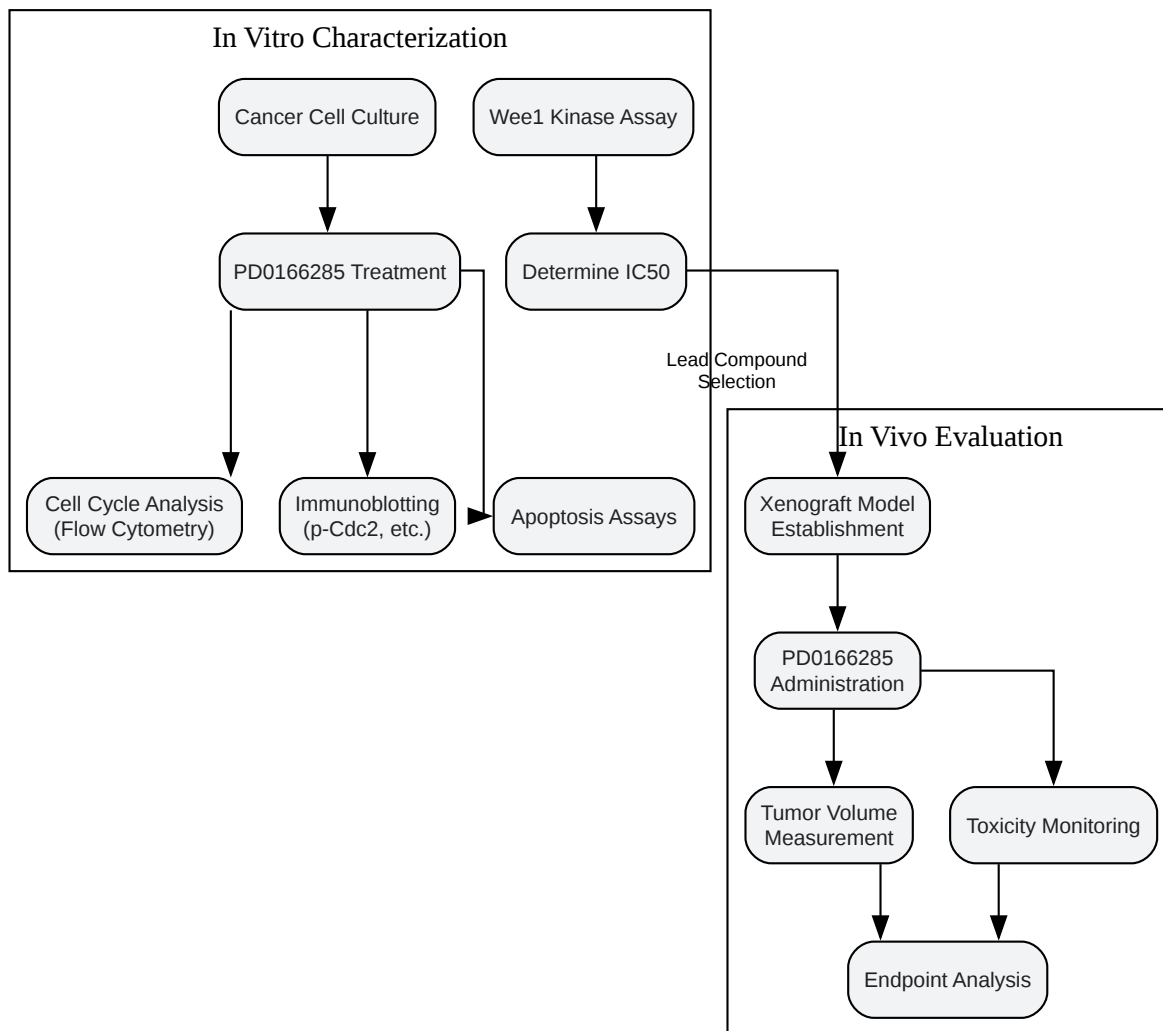
- Subcutaneously inject a suspension of cancer cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer **PD0166285** or vehicle control according to the desired dosing schedule and route (e.g., oral gavage).
- Measure tumor volume with calipers at regular intervals.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Mandatory Visualizations



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Caption: G2/M Checkpoint Signaling and Inhibition by **PD0166285**.



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